molecular formula C10H10O4 B149511 mono-Benzyl malonate CAS No. 40204-26-0

mono-Benzyl malonate

Cat. No.: B149511
CAS No.: 40204-26-0
M. Wt: 194.18 g/mol
InChI Key: CFLAHQSWDKNWPW-UHFFFAOYSA-N
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Description

Mono-Benzyl malonate is an organic compound with the molecular formula C10H10O4. It is a monoester of malonic acid, where one of the carboxy groups is esterified with benzyl alcohol. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and materials science.

Mechanism of Action

Target of Action

Mono-Benzyl Malonate is a derivative of malonic acid . Malonic acid and its derivatives are known to be competitive inhibitors of the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, a key metabolic pathway in cells. Therefore, the primary target of this compound is likely to be succinate dehydrogenase.

Mode of Action

As a competitive inhibitor, this compound binds to the active site of succinate dehydrogenase, preventing the usual substrate, succinate, from binding . This inhibits the normal function of the enzyme, leading to alterations in cellular metabolism.

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is central to cellular respiration, the process by which cells generate energy. Disruption of this cycle can have significant downstream effects on cellular energy production and other metabolic processes.

Result of Action

The inhibition of succinate dehydrogenase by this compound can lead to a decrease in cellular energy production, as this enzyme plays a key role in the citric acid cycle . This could potentially lead to cellular dysfunction or death, depending on the extent of the inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-Benzyl malonate can be synthesized through the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol . The reaction typically involves the following steps:

    Formation of Meldrum’s Acid Intermediate: Meldrum’s acid is first prepared by the condensation of malonic acid with acetone.

    Esterification: Meldrum’s acid is then reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Mono-Benzyl malonate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form malonic acid and benzyl alcohol.

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to form benzyl acetate.

    Alkylation: The compound can be alkylated at the alpha position to form substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of aqueous acid or base.

    Decarboxylation: Requires heating, often in the presence of a catalyst.

    Alkylation: Involves the use of alkyl halides and a base such as sodium ethoxide.

Major Products Formed:

    Hydrolysis: Malonic acid and benzyl alcohol.

    Decarboxylation: Benzyl acetate.

    Alkylation: Substituted malonates.

Scientific Research Applications

Mono-Benzyl malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

  • Mono-Ethyl malonate: Used in similar applications but with different reactivity due to the ethyl group.
  • Mono-Methyl malonate: Often used in the synthesis of smaller molecules.
  • Mono-tert-Butyl malonate: Provides steric hindrance, affecting its reactivity in certain reactions.

Biological Activity

Mono-benzyl malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from malonic acid and benzyl alcohol. The general structure can be represented as follows:

C9H10O4\text{C}_9\text{H}_{10}\text{O}_4

The synthesis typically involves the esterification of malonic acid with benzyl alcohol under acidic conditions. Variations in synthesis methods can lead to different derivatives with potentially distinct biological activities.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Research suggests that compounds similar to this compound demonstrate significant antibacterial properties. For instance, derivatives of malonates have shown effectiveness against various bacterial strains, including Xanthomonas oryzae .
  • Antiviral Properties : Some studies indicate that malonate derivatives can inhibit viral replication. For example, certain chalcone malonate derivatives have been reported to exhibit antiviral activity against Tobacco Mosaic Virus (TMV), suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. The ability to inhibit specific enzymes could make it a candidate for therapeutic applications in diseases where enzyme activity plays a critical role.

Case Studies and Research Findings

  • Chalcone Derivatives : A study on chalcone malonate derivatives revealed that they exhibited strong antibacterial and antiviral activities. One compound showed an EC50 value significantly lower than that of standard treatments, indicating a high potential for further development .
  • Mechanistic Studies : Research involving molecular docking has demonstrated that certain malonate derivatives can effectively bind to viral coat proteins, suggesting a mechanism by which they may exert antiviral effects . This indicates that this compound could also interact with biological macromolecules in a similar manner.
  • Synthesis and Characterization : Recent advancements in synthetic methodologies have allowed for the efficient production of various chiral malonates, including this compound. High enantioselectivities have been achieved via phase-transfer catalysis, enhancing the potential for developing biologically active compounds .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/PathogenEC50/IC50 Value (µM)Reference
Diethyl [3-(naphthalen-2-yl)...]AntibacterialXanthomonas oryzae12.5
Chalcone derivativeAntiviralTobacco Mosaic Virus0.211
This compoundEnzyme InhibitionVarious EnzymesTBD

Properties

IUPAC Name

3-oxo-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLAHQSWDKNWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960628
Record name 3-(Benzyloxy)-3-oxopropanoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name mono-Benzyl malonate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40204-26-0
Record name 1-(Phenylmethyl) propanedioate
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Record name Benzyl hemimalonate
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Record name 3-(Benzyloxy)-3-oxopropanoic acid
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Record name mono-Benzyl malonate
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Record name BENZYL HEMIMALONATE
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Record name mono-Benzyl malonate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (25 g, 174 mmol) and benzyl alcohol (36 mL, 347 mmol) in toluene (100 mL) was heated at 106° C. for 24 h. The solution was poured into 5% Na2CO3 (aqueous), the organic layer was separated, and the aqueous layer was washed with ether (3×). The aqueous layer was then acidified with 1N HCl and extracted with ethyl acetate (2×). The combined ethyl acetate extracts were dried over anhydrous MgSO4, filtered and evaporated at reduced pressure to give malonic acid monobenzyl ester (11.42 g, 34%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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